3-(2-chloroacetyl)-1H-Indole-5-carbonitrile

Vue d'ensemble

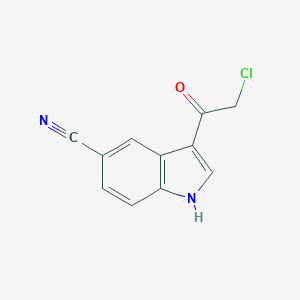

Description

3-(2-chloroacetyl)-1H-Indole-5-carbonitrile is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry This compound is characterized by the presence of a chloroacetyl group at the 3-position and a carbonitrile group at the 5-position of the indole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chloroacetyl)-1H-Indole-5-carbonitrile typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced by reacting the indole derivative with chloroacetyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions.

Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as sodium cyanide, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography .

Types of Reactions:

Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding amides and thioesters.

Oxidation and Reduction Reactions: The compound can be subjected to oxidation reactions to introduce additional functional groups or reduction reactions to modify the existing groups.

Cyclization Reactions: The presence of the indole ring allows for cyclization reactions to form fused ring systems, which can be of interest in drug design.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products:

Amides and Thioesters: Formed through nucleophilic substitution reactions.

Oxidized Derivatives: Formed through oxidation reactions.

Reduced Derivatives: Formed through reduction reactions.

Applications De Recherche Scientifique

Synthetic Applications

3-(2-chloroacetyl)-1H-indole-5-carbonitrile is primarily utilized as an intermediate in the synthesis of various indole derivatives, which are known for their wide range of biological activities.

Synthesis of Anticancer Agents

- The compound has been investigated for its potential in synthesizing tryptophan dioxygenase inhibitors, which are being explored as anticancer immunomodulators. These inhibitors can enhance the immune response against tumors by modulating tryptophan metabolism .

Antifungal and Antibacterial Agents

- Research indicates that derivatives of this compound can be used in the preparation of indolecarboxamide derivatives that exhibit antitumor properties. Additionally, it has been linked to the synthesis of antibacterial agents through microwave-enhanced Knoevenagel condensation reactions .

Neuroprotective and Anti-inflammatory Compounds

- The compound's derivatives have shown promise as selective COX-2 inhibitors, which are beneficial for anti-inflammatory applications. Furthermore, some indole derivatives have demonstrated neuroprotective actions, making them candidates for treating neurodegenerative diseases .

Case Study 1: Synthesis of Indole Derivatives

A study highlighted the use of this compound in synthesizing various indole derivatives through multicomponent reactions. The resulting compounds exhibited significant anti-proliferative activity against cancer cell lines, indicating the potential for developing new therapeutic agents .

Case Study 2: Development of Antidepressants

In another research effort, the compound was utilized in a multi-step synthesis leading to antidepressant drugs like vilazodone. The process involved Friedel-Crafts acylation followed by selective deoxygenation, yielding high-purity products with promising pharmacological profiles .

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer Research | Inhibitors of tryptophan dioxygenase; enhances immune response against tumors. |

| Antifungal Agents | Synthesis of indolecarboxamide derivatives with antifungal properties. |

| Neuroprotective Compounds | Development of selective COX-2 inhibitors for anti-inflammatory treatment. |

| Antidepressant Development | Multi-step synthesis leading to effective antidepressants like vilazodone. |

Mécanisme D'action

The mechanism of action of 3-(2-chloroacetyl)-1H-Indole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function . The indole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparaison Avec Des Composés Similaires

3-(2-bromoacetyl)-1H-Indole-5-carbonitrile: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

3-(2-chloroacetyl)-1H-Indole-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

Uniqueness: 3-(2-chloroacetyl)-1H-Indole-5-carbonitrile is unique due to the combination of the chloroacetyl and carbonitrile groups, which confer distinct reactivity and biological activity. This makes it a versatile intermediate for the synthesis of various bioactive compounds .

Activité Biologique

3-(2-chloroacetyl)-1H-Indole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 115027-08-2

- Molecular Formula : C11H8ClN3O

This compound features an indole ring system with a chloroacetyl group and a carbonitrile moiety, contributing to its reactivity and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study evaluating various indole derivatives demonstrated that this compound has significant cytotoxic effects against multiple cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 6.5 |

| HCT-116 | 5.0 |

| A549 | 4.8 |

The mechanism of action involves the induction of apoptosis in cancer cells, likely through the activation of caspase pathways and the inhibition of cell proliferation signals .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory effects. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. The observed IC50 values for cytokine inhibition were as follows:

| Cytokine | IC50 (µM) |

|---|---|

| TNF-alpha | 10.2 |

| IL-6 | 8.4 |

These findings suggest that this compound could be a candidate for treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Starting Material : Indole is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetyl derivative.

- Cyclization : The resulting product undergoes cyclization to form the indole ring.

- Nitrilation : Finally, the introduction of the carbonitrile group is achieved through reaction with sodium cyanide.

This synthetic route allows for the efficient production of the compound with high purity .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A comprehensive study assessed the efficacy of this compound on various cancer cell lines, demonstrating its ability to induce apoptosis and inhibit cell growth significantly compared to control groups.

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum samples .

Propriétés

IUPAC Name |

3-(2-chloroacetyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-4-11(15)9-6-14-10-2-1-7(5-13)3-8(9)10/h1-3,6,14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEBTHHPYINQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577556 | |

| Record name | 3-(Chloroacetyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115027-08-2 | |

| Record name | 3-(2-Chloroacetyl)-1H-indole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115027-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloroacetyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.